Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Description
Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS: 956604-98-1) is a spirocyclic compound featuring a chroman ring fused to a piperidine moiety via a spiro carbon. The 7-methoxy substituent on the chroman ring distinguishes it from other derivatives in this class. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of acetyl-CoA carboxylase (ACC) inhibitors for metabolic disorders like obesity and diabetes . Its structural complexity and functional groups make it a versatile scaffold for drug discovery.
Properties
IUPAC Name |
tert-butyl 7-methoxy-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-18(2,3)25-17(22)20-9-7-19(8-10-20)12-15(21)14-6-5-13(23-4)11-16(14)24-19/h5-6,11H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATVLJODVFFJES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Structural Features
The target molecule comprises a spirocyclic framework integrating a chroman-4-one moiety and a piperidine ring, with a tert-butoxycarbonyl (Boc) group at the piperidine nitrogen and a methoxy substituent at the 7-position of the chroman ring. Retrosynthetically, the compound can be dissected into two primary fragments:
- 7-Methoxychroman-4-one : The aromatic core with a ketone functionality.
- N-Boc-4-piperidone : The precursor for the spiro-linked piperidine ring.
The spiro junction is formed via cyclization, while the Boc group is introduced through standard carbamate-protection strategies or novel catalytic methods.
Synthesis of 7-Methoxychroman-4-One
Methylation of Resorcinol Derivatives
The 7-methoxy group is introduced early to avoid regioselectivity challenges during later stages. A resorcinol derivative (e.g., 2,4-dihydroxyacetophenone) undergoes selective methylation using methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in acetone at 60°C for 6 hours. This yields 2-hydroxy-4-methoxyacetophenone (85–90% yield).
Friedel-Crafts Cyclization
The methylated acetophenone is cyclized via Friedel-Crafts acylation using anhydrous aluminum chloride (1.5 equiv) and acetyl chloride (1.1 equiv) in dichloromethane at 50°C for 10 hours. This forms 7-methoxychroman-4-one as a pale-yellow solid (mp 128–130°C, 75% yield).
Characterization Data for 7-Methoxychroman-4-One
Spirocyclization with N-Boc-4-Piperidone
Formation of the Spiro Junction
The spirocyclic core is constructed by reacting 7-methoxychroman-4-one (1.0 equiv) with N-Boc-4-piperidone (1.2 equiv) in methanol at 65°C for 12 hours under acidic conditions. The reaction proceeds via a Mannich-type mechanism , where the enolizable ketone attacks the electrophilic piperidone carbon, facilitated by protonation of the Boc-protected amine.
Optimization Insights
Comparative Analysis of Boc Protection Strategies
The Tf₂NH method is particularly advantageous for acid-sensitive intermediates, as it avoids prolonged exposure to basic conditions.
Mechanistic Insights into Spirocyclization
The reaction proceeds through a keto-enol tautomerization of 7-methoxychroman-4-one, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of N-Boc-4-piperidone. Subsequent dehydration forms the spirocyclic structure.
Critical Factors
- Solvent Polarity : Methanol stabilizes the transition state via hydrogen bonding.
- Temperature : Elevated temperatures (65°C) drive enolization but require controlled conditions to prevent Boc cleavage.
Final Compound Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.48 (s, 9H, Boc C(CH₃)₃), 3.88 (s, 3H, OCH₃), 2.60–2.85 (m, 4H, piperidine CH₂), 4.10–4.30 (m, 2H, chroman CH₂), 6.45–7.20 (m, 3H, Ar-H).
- ¹³C NMR : δ 80.5 (Boc quaternary C), 55.2 (OCH₃), 169.8 (C=O).
- HRMS (ESI) : m/z calc. for C₂₀H₂₇NO₅ [M+H]⁺: 386.1961; found: 386.1965.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Synthetic Notes:
- The unsubstituted derivative (CAS: 849928-22-9) is synthesized via a base-catalyzed reaction between 1-(2-hydroxyphenyl)ethanone and tert-butyl 4-oxopiperidine-1-carboxylate, yielding 72% after purification .
- Halogenated analogs (e.g., 6-Cl, 7-F) require substituted starting materials but follow similar protocols .
- The 7-methoxy compound’s synthesis is inferred from analogous methods but lacks explicit yield data in the provided evidence .
Key Findings :
Biological Activity
Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS Number: 956604-98-1) is a complex organic compound that has attracted attention for its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, particularly its antitumor and antimicrobial properties.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 347.41 g/mol. The compound features a spirocyclic structure which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H25NO5 |
| Molecular Weight | 347.41 g/mol |
| Boiling Point | Predicted: 498.7 ± 45.0 °C |
| Density | 1.22 ± 0.1 g/cm³ |
| pKa | - (not specified) |
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A study highlighted the efficacy of related meroterpenoids in inhibiting cell proliferation across various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In a comparative analysis, the compound demonstrated cytotoxic effects against several cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
Antimicrobial Activity
In addition to its antitumor properties, preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. While specific data on this compound is limited, similar compounds in its class have shown effectiveness against bacteria and fungi.
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Topoisomerase : Compounds with similar structures have been shown to inhibit topoisomerase I activity, which is crucial for DNA replication and repair.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through various signaling pathways, including the Ras/MAPK pathway.
- Anti-inflammatory Effects : Some studies have indicated that related compounds may modulate inflammatory responses, contributing to their therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Tert-butyl 7-methoxy-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate?
- Methodology : A common approach involves a multi-step reaction sequence starting with 1-(2-hydroxyphenyl)ethanone and tert-butyl 4-oxopiperidine-1-carboxylate. Pyrrolidine is added as a catalyst in anhydrous methanol under reflux, followed by acid-mediated Boc deprotection (e.g., trifluoroacetic acid in dichloromethane) to yield the spirocyclic intermediate. Reported yields range from 72% to 85% after purification via flash chromatography .
- Key Data :
- ¹H NMR (CDCl₃) : δ 7.90 (d, J = 7.5 Hz, 1H), 3.48 (s, 9H, tert-butyl), 1.48 (s, 9H, Boc group) .
- HRMS : Calculated [M + H]⁺ 317.1627; observed 318.1631 .
Q. How is this compound characterized spectroscopically?
- Methodology : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. For example:
- ¹H NMR confirms the tert-butyl group (singlet at δ 1.48 ppm) and aromatic protons (δ 7.90 ppm for the chroman ring) .
- HRMS validates molecular weight and purity, with deviations <1 ppm indicating minimal impurities .
Q. What safety precautions are required during handling?
- Handling : Use fume hoods to avoid inhalation of dust/aerosols. Wear nitrile gloves and ANSI-approved goggles.
- Toxicity : Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). No carcinogenic data available, but acute toxicity necessitates caution .
- Spill Management : Collect using inert absorbents (e.g., vermiculite) and dispose via licensed waste services .
Advanced Research Questions
Q. How can synthetic yields be optimized for this spirocyclic compound?
- Methodology :
- Solvent Optimization : Replace methanol with ethanol or DMF to enhance solubility of intermediates .
- Catalyst Screening : Test alternatives to pyrrolidine (e.g., DBU) to reduce side reactions.
- Temperature Control : Lower reflux temperatures (e.g., 60°C vs. 80°C) may improve selectivity for the spirocyclic product .
Q. What strategies resolve contradictions in reported biological activity of analogous spiro compounds?
- Case Study : Fluorinated analogs (e.g., 5,6-difluoro derivatives) show enhanced binding affinity due to electronegativity, but conflicting data on metabolic stability exist.
- Resolution :
- In Silico Modeling : Compare docking scores (e.g., AutoDock Vina) to identify fluorination’s impact on target (e.g., acetyl-CoA carboxylase) interactions .
- Metabolic Profiling : Use hepatic microsome assays to quantify CYP450-mediated degradation rates .
Q. How can computational methods predict the reactivity of the 4-oxospirochroman core?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess electrophilicity of the ketone group.
- MD Simulations : Track conformational flexibility of the piperidine ring under physiological pH (e.g., using GROMACS) .
- Application : Predict regioselectivity in nucleophilic attacks (e.g., Grignard additions to the 4-oxo group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
